(2-Amino-4-iodophenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260903-21-6 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(2-amino-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 |
InChI Key |
WRPDTVXVPSNORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Iodophenyl Methanol and Its Precursors
Strategies for the Preparation of ortho-Aminobenzyl Alcohol Scaffolds
The ortho-aminobenzyl alcohol core is a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles, such as quinolines and quinazolines. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.comoaepublish.com Its preparation can be achieved through several reliable methods, primarily involving the reduction of readily available starting materials or the specific functionalization of aromatic precursors.
Reduction of ortho-Aminobenzoic Acid Derivatives and Related Synthons
A primary and well-established route to ortho-aminobenzyl alcohols involves the reduction of the carboxylic acid or ester functionality of ortho-aminobenzoic acid (anthranilic acid) and its derivatives. Similarly, the simultaneous reduction of a nitro group and another reducible moiety, such as an aldehyde, on the benzene (B151609) ring provides a direct entry to this scaffold.
One classic method is the electrochemical reduction of anthranilic acid. This procedure, outlined in Organic Syntheses, utilizes lead electrodes in a sulfuric acid medium to yield o-aminobenzyl alcohol. orgsyn.org While effective, this method requires specialized electrochemical equipment.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Anthranilic acid | 15% H₂SO₄, Pb cathode, 10-12 A, 20-30°C | o-Aminobenzyl alcohol | 69-78% | orgsyn.org |
Alternatively, chemical reducing agents offer a more common laboratory approach. Lithium aluminum hydride (LiAlH₄) is a powerful reductant capable of converting anthranilic acid to o-aminobenzyl alcohol. orgsyn.org
Another significant pathway starts from ortho-nitro-substituted precursors. For instance, 2-nitrobenzaldehydes can be catalytically hydrogenated to furnish 2-aminobenzyl alcohols. This transformation achieves the reduction of both the nitro and aldehyde groups in a single step. A Japanese patent describes the hydrogenation of various substituted 2-nitrobenzaldehydes, including 4-iodo-2-nitrobenzaldehyde (B3191990), in the presence of a metal catalyst like palladium, platinum, or Raney nickel, to produce the corresponding 2-aminobenzyl alcohols in high yield. google.com This method is particularly relevant as it directly constructs a precursor to the target molecule.
| Starting Material | Catalyst | Reaction Conditions | Product | Reference |
| 2-Nitrobenzaldehydes | Pd, Pt, or Ni | H₂, 10-150°C, 2-200 kg/cm ² | 2-Aminobenzyl alcohols | google.com |
| 4-Nitrobenzyl alcohol | Hydrazine (B178648) hydrate, Raney nickel | Methanol, 70°C | 4-Aminobenzyl alcohol | google.com |
Furthermore, the selective oxidation of the methyl group of a nitrotoluene followed by reduction, or the reduction of a nitro group on a benzyl (B1604629) alcohol, are also viable strategies. For example, 4-nitrobenzyl alcohol can be reduced to 4-aminobenzyl alcohol using a hydrazine hydrate-Raney nickel system. google.com
Regioselective Functionalization of Phenylmethanol and Anilino Precursors
Building the ortho-aminobenzyl alcohol scaffold can also be accomplished by introducing the required functional groups onto a pre-existing aromatic ring. These methods rely on directing group effects to achieve the desired ortho regioselectivity.
A notable example is the ortho-specific hydroxyalkylation of anilines. By converting a secondary aniline (B41778), such as N-methylaniline, into an N-methylanilinochlorophenylborane intermediate, it can react with various aldehydes to yield the corresponding ortho-hydroxyalkylanilines. This process circumvents the need for strongly basic conditions typically associated with ortho-lithiation. cdnsciencepub.com This methodology provides a route to N-substituted ortho-aminobenzyl alcohols, which can be valuable intermediates.
| Aniline Derivative | Aldehyde | Conditions | Product | Yield | Reference |
| N-Methylaniline | Cinnamaldehyde | 1. BCl₃2. Cinnamaldehyde | N-Methyl-2-(1-hydroxy-3-phenylallyl)aniline | 71% | cdnsciencepub.com |
The chemoselective oxidation of various substituted 2-aminobenzyl alcohols to the corresponding aldehydes has also been studied, highlighting the stability and reactivity of the aminobenzyl alcohol moiety. d-nb.info
Approaches for Regioselective Iodination of Aromatic Systems
The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of (2-Amino-4-iodophenyl)methanol. The directing effects of the amino and hydroxymethyl (or its precursor) groups play a crucial role in determining the outcome of the iodination reaction.
Electrophilic Aromatic Iodination Techniques
Electrophilic aromatic substitution is a direct method for the iodination of activated aromatic rings like anilines and phenols. The amino group is a strong activating, ortho-, para-directing group. Therefore, direct iodination of an aniline derivative will typically yield a mixture of ortho- and para-iodinated products.
Various reagents and conditions have been developed for the iodination of anilines. Molecular iodine (I₂) in the presence of an oxidizing agent or a base is a common method. The I₂/DMSO system is a sustainable approach for various transformations, including iodination. nih.gov Another effective system for the para-iodination of aniline derivatives involves the use of molecular iodine in a pyridine/dioxane mixture at low temperatures. mdpi.com The choice of solvent and reagents can influence the regioselectivity of the reaction.
| Substrate Type | Reagents | Conditions | Key Feature | Reference |
| Aniline derivatives | I₂, Pyridine/Dioxane | 0°C | Selective para-iodination | mdpi.com |
| Alcohols | NaBH₄, I₂ | 1,4-Dioxane, 60°C | Iodination of benzylic alcohols | ccspublishing.org.cn |
| Aryl methyl ketones | I₂/DMSO | Acidic medium | α-Iodination followed by Kornblum oxidation | nih.gov |
Directed ortho-Metalation and Halogenation Protocols
For more precise regiocontrol, directed ortho-metalation (DoM) is a powerful strategy. This technique utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine, to install the iodine atom with high regioselectivity.
Functional groups like amides, carbamates, and even protected alcohols can serve as effective DMGs. For the synthesis of this compound, one could envision a strategy where a protected aminobenzyl alcohol is subjected to DoM. The directing group would guide lithiation to the desired position, followed by quenching with iodine.
Convergent and Divergent Synthesis Pathways for this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, which offer different advantages in terms of efficiency and the ability to generate analogues.
A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a clear convergent route emerges from the methodology described in a Japanese patent. google.com
Step 1: Synthesis of 4-iodo-2-nitrobenzaldehyde. This intermediate contains the correct substitution pattern for the final product.
Step 2: One-pot reduction of both the nitro and aldehyde functionalities of 4-iodo-2-nitrobenzaldehyde. This can be achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel. google.com This step simultaneously generates the required amino and hydroxymethyl groups, directly yielding the target molecule, this compound.
A divergent synthesis , in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a variety of related compounds. researchgate.netbohrium.comnih.gov This approach is valuable for structure-activity relationship studies. A possible divergent synthesis for this compound and its isomers could start from ortho-aminobenzyl alcohol or para-iodoaniline.
Pathway A (starting from o-aminobenzyl alcohol):
Protect the amino and/or alcohol groups of o-aminobenzyl alcohol.
Perform a regioselective iodination. Due to the ortho, para-directing nature of the amino group, direct iodination would likely yield a mixture. A blocking group strategy or careful control of reaction conditions would be necessary to favor the desired 4-iodo isomer.
Deprotection to yield this compound.
Pathway B (starting from a different precursor):
Begin with a precursor like 2-bromo-5-iodotoluene.
Introduce the amino group via a nucleophilic aromatic substitution or a cross-coupling reaction.
Oxidize the methyl group to a hydroxymethyl group.
These divergent pathways allow for the synthesis of not only the target compound but also other isomers and analogues from a common intermediate, which can be useful for further chemical and biological investigations. mdpi.comsemanticscholar.org
Sequential Functionalization Routes for Target Molecule Construction
The synthesis of this compound is not typically a single-step process. Instead, it relies on the sequential introduction and modification of functional groups on a simpler aromatic precursor. A common and logical approach involves starting with a commercially available substituted toluene (B28343) or aniline and performing a series of reactions to build the target molecule.
One plausible synthetic pathway begins with 2-methylaniline (o-toluidine). The amino group is first protected, for example, as an acetamide, to control its reactivity and directing effects in subsequent electrophilic substitution reactions. The protected intermediate can then undergo iodination. The directing effect of the acetylamino group will favor the introduction of iodine at the para position, yielding the 4-iodo derivative. Following iodination, the methyl group can be functionalized. A common method is free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) to form a benzyl bromide. This bromide is then hydrolyzed to the corresponding benzyl alcohol. The final step in this sequence is the deprotection of the amino group, typically by acid or base hydrolysis of the amide, to afford the desired this compound. A similar multi-step synthesis has been reported for the preparation of 2-bromo-5-iodobenzyl alcohol starting from o-toluidine, which involves iodination, diazotization to introduce the bromo group, and then functionalization of the methyl group. researchgate.net
An alternative strategy starts with a precursor that already contains the iodo group, such as 4-iodotoluene. This starting material can undergo nitration to introduce a nitro group. The directing effect of the methyl group will lead to a mixture of isomers, from which the desired 2-nitro-4-iodotoluene must be separated. The methyl group of this intermediate can then be oxidized to a carboxylic acid, which is subsequently reduced to the alcohol. A more direct route would be the oxidation of the methyl group to an aldehyde, followed by reduction to the alcohol. The final step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride or sodium dithionite. google.comgoogle.com
A highly efficient route involves the direct reduction of 4-iodo-2-nitrobenzyl alcohol. This key intermediate can be prepared from 4-iodo-2-nitrobenzoic acid via reduction of the carboxylic acid. The subsequent reduction of the nitro group to an amine yields the final product. The reduction of a nitro group in the presence of other functional groups is a well-established transformation in organic synthesis. For instance, the catalytic hydrogenation of 2-nitrobenzaldehydes to 2-aminobenzyl alcohols is a known process, and 4-iodo-2-nitrobenzaldehyde is cited as a suitable substrate for this type of reaction. google.com
The following table summarizes a potential sequential functionalization route starting from 2-methylaniline.
| Step | Reactant | Reagents and Conditions | Product |
| 1. Protection | 2-Methylaniline | Acetic anhydride (B1165640) | N-(2-methylphenyl)acetamide |
| 2. Iodination | N-(2-methylphenyl)acetamide | Iodine, periodic acid | N-(4-iodo-2-methylphenyl)acetamide |
| 3. Bromination | N-(4-iodo-2-methylphenyl)acetamide | N-Bromosuccinimide (NBS), AIBN | N-(2-(bromomethyl)-4-iodophenyl)acetamide |
| 4. Hydrolysis | N-(2-(bromomethyl)-4-iodophenyl)acetamide | Aqueous base (e.g., Na₂CO₃) | N-(2-(hydroxymethyl)-4-iodophenyl)acetamide |
| 5. Deprotection | N-(2-(hydroxymethyl)-4-iodophenyl)acetamide | Acid hydrolysis (e.g., aq. HCl) | This compound |
Catalytic Methodologies in the Synthesis of this compound and its Analogs
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can benefit from a variety of catalytic approaches, from the introduction of functional groups to their transformation.
Catalytic hydrogenation is a cornerstone of reduction chemistry. The reduction of a nitro group to an amine, a key step in several potential synthetic routes to this compound, is often carried out using heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. google.comgoogle.com These reactions are typically clean and high-yielding. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been shown to be effectively catalyzed by N-doped graphene, offering a metal-free alternative. rsc.org Magnetically recoverable gold nanocatalysts have also been developed for this transformation, facilitating catalyst separation and reuse. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not directly used to form the target molecule itself, these methods are crucial for synthesizing more complex analogs. For instance, the iodo group in this compound could be a handle for Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-based substituents. vanderbilt.edu Furthermore, palladium catalysis is instrumental in C-H activation/functionalization reactions. Ligand-controlled sequential C(sp³)-H arylation has been developed to introduce multiple aryl groups onto an alanine (B10760859) derivative, showcasing the power of catalytic methods in complex molecule synthesis. nih.gov
The amino and alcohol functionalities in the target molecule and its precursors can also participate in catalytic transformations. For instance, 2-aminobenzyl alcohols are versatile building blocks in the synthesis of nitrogen-containing heterocycles. Copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones has been used to synthesize quinolines. researchgate.net Similarly, manganese(I) complexes have been shown to catalyze the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with amides to produce quinazolines. nih.gov
Iodination reactions can also be performed under catalytic conditions. While electrophilic iodination is often carried out with stoichiometric reagents, catalytic systems can offer improved regioselectivity and milder reaction conditions. For example, a diselenide catalyst has been reported for the regioselective monoiodination of electron-rich arenes using N-iodosuccinimide (NIS) as the iodine source. acs.org Such a method could potentially be applied to the selective iodination of a protected 2-aminobenzyl alcohol precursor.
The following table highlights some catalytic reactions relevant to the synthesis and derivatization of this compound.
| Reaction Type | Catalyst | Substrate Type | Product Type |
| Nitro Group Reduction | Pd/C, H₂ | Nitroarene | Aniline |
| Dehydrogenative Coupling | Mn(I) complex | 2-Aminobenzyl alcohol, Amide | Quinazoline (B50416) |
| C-C Cross-Coupling | Pd(0) complexes | Aryl iodide, Boronic acid | Biaryl |
| Iodination | Diselenide | Electron-rich arene | Iodoarene |
Reactivity and Derivatization of 2 Amino 4 Iodophenyl Methanol
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in (2-Amino-4-iodophenyl)methanol is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between two sp²-hybridized carbon atoms. researchgate.net In the context of this compound, the aryl iodide can be coupled with a variety of aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), and requires a base to facilitate the catalytic cycle. researchgate.netacs.orguwindsor.ca The choice of ligand, solvent, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled. acs.orgnih.gov For instance, phosphine-based ligands are commonly employed to stabilize the palladium catalyst. uwindsor.ca The reaction tolerates a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse array of biaryl structures. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | aq. IPA | Reflux | acs.org |
| Pd black | - | K₂CO₃ | MeOH | - | acs.org |
| [Pd(allyl)Cl]₂ | Phosphine (B1218219) | t-BuOLi, t-BuONa, Cs₂CO₃ | Toluene (B28343), 1,4-dioxane | 100 | nih.govacs.org |
| Pd(dppf)Cl₂ | - | K₃PO₄ | 1,4-dioxane | - | nih.gov |
The Sonogashira coupling enables the formation of a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne, providing access to arylalkynes. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also often serves as the solvent. wikidoc.orgrsc.org The reaction mechanism is understood to involve a palladium cycle and a copper cycle. wikidoc.org The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. wikidoc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the homocoupling of alkynes (Glaser coupling). washington.eduorganic-chemistry.org These modified procedures often employ specific ligands and bases to achieve high efficiency. organic-chemistry.org The reaction of this compound with various terminal alkynes under Sonogashira conditions can lead to the synthesis of 2-amino-4-alkynylphenyl)methanol derivatives, which are valuable intermediates for the construction of heterocyclic compounds like indoles. beilstein-journals.org
Table 2: Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Conditions | Notes | Reference |
|---|---|---|---|---|---|
| Pd(0) complex, Cu(I) halide | Alkylamine (e.g., triethylamine) | Amine | Basic, deaerated | Classic conditions | wikidoc.org |
| Pd(II) β-oxoiminatophosphane complexes | Piperidine | Solvent-free | Room temperature, aerobic | Copper-free, high TOF | organic-chemistry.org |
| Pd/C, PPh₃, CuI | 2-Aminoethanol | Water | Nitrogen atmosphere | Synthesis of indoles | beilstein-journals.org |
| FeCl₃·6H₂O, 1,10-phenanthroline | K₃PO₄ | Water | Aerobic | Iron-catalyzed | nih.gov |
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org For this compound, this reaction would involve its aryl iodide moiety reacting with an alkene. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The choice of catalyst, ligand, base, and solvent significantly influences the reaction's outcome and regioselectivity. mdpi.commdpi.com While early protocols often required high temperatures, advancements have led to milder reaction conditions. mdpi.com Variations of the Heck reaction, such as the Heck oxyarylation and the amino-Heck reaction, can lead to the formation of heterocyclic structures. wikipedia.org
Table 3: Key Parameters in Heck Coupling Reactions
| Parameter | Common Reagents/Conditions | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation | wikipedia.org |
| Base | Potassium acetate, Triethylamine, K₂CO₃, Cs₂CO₃, K₃PO₄ | Neutralizes the hydrogen halide byproduct | wikipedia.orgmdpi.com |
| Solvent | Methanol, Acetonitrile (B52724), THF, DMF/H₂O | Influences solubility and reaction rate | wikipedia.orgmdpi.commdpi.com |
| Ligand | Triphenylphosphine (PPh₃), dppe, NHC precursors | Stabilizes the catalyst and influences regioselectivity | mdpi.commdpi.com |
| Temperature | 80-120 °C | Affects reaction rate | wikipedia.orgmdpi.com |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. snnu.edu.cnacs.org This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. snnu.edu.cn The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base would yield a substituted 4-amino-2-(hydroxymethyl)aniline derivative. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. snnu.edu.cnorganic-synthesis.com The base, typically a strong one like sodium tert-butoxide or cesium carbonate, is essential for the catalytic cycle. acs.orgorganic-synthesis.com This method offers a broad substrate scope and generally proceeds under mild conditions. snnu.edu.cnmit.edu
Table 4: Typical Components for Buchwald-Hartwig Amination
| Component | Examples | Role in the Reaction | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst | acs.orgorganic-synthesis.combeilstein-journals.org |
| Ligand | BINAP, DPPF, XANTPHOS, BrettPhos, X-Phos | Stabilizes the Pd catalyst and facilitates reductive elimination | snnu.edu.cnorganic-synthesis.combeilstein-journals.org |
| Base | Cs₂CO₃, KOt-Bu, t-BuOLi, t-BuONa | Deprotonates the amine and facilitates catalyst regeneration | acs.orgorganic-synthesis.combeilstein-journals.org |
| Solvent | Toluene, 1,4-Dioxane | Provides the reaction medium | acs.orgorganic-synthesis.com |
| Amine | Primary amines, secondary amines, anilines | The nitrogen source for the C-N bond | snnu.edu.cnmit.edu |
The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides to form symmetric biaryls at high temperatures. operachem.comorganic-chemistry.org Modern "Ullmann-type" or Ullmann condensation reactions are copper-catalyzed cross-couplings of aryl halides with nucleophiles like alcohols, phenols, and amines to form aryl ethers and aryl amines, respectively. organic-chemistry.orgunion.eduacs.org These reactions often require a ligand, such as an amino acid or a diketone, to facilitate the coupling under milder conditions. operachem.comacs.org For this compound, an Ullmann-type coupling could be employed to form a C-O bond with a phenol (B47542) or alcohol, or a C-N bond with an amine. For instance, a reaction with a phenol in the presence of a copper catalyst and a base would yield a 4-aryloxy-2-(hydroxymethyl)aniline. In some cases, these reactions can lead to intramolecular cyclization, forming heterocyclic structures. semanticscholar.org
Table 5: Ullmann-Type Coupling Reaction Parameters
| Reaction Type | Catalyst | Ligand | Base | Nucleophile | Product Type | Reference |
|---|---|---|---|---|---|---|
| Biaryl Synthesis | Copper | (e.g., thiophenecarboxylate) | - | Aryl halide | Symmetrical biaryl | organic-chemistry.org |
| Aryl Ether Synthesis | CuI | N,N'-dimethylethylenediamine | Cs₂CO₃ | Alcohols, Phenols | Aryl ether | union.edu |
| Aryl Amine Synthesis | CuI | L-Proline | K₂CO₃ | Amines | Aryl amine | semanticscholar.org |
| Aryl Amine Synthesis | CuI | Dipivaloylmethane | Cs₂CO₃ | Alkylamines | Aryl amine | acs.org |
Transformations Involving the Primary Amino Group
The primary amino group in this compound is a nucleophilic site that can undergo a variety of chemical transformations. cymitquimica.com These reactions are fundamental in organic chemistry for introducing new functional groups and building more complex molecular architectures. Common derivatization methods include acylation, alkylation, and silylation. iu.eduresearchgate.net
Acylation, the reaction with an acylating agent like an acid chloride or anhydride (B1165640), converts the primary amine into a more stable amide. iu.edusemanticscholar.org For example, reacting this compound with trifluoroacetic anhydride (TFAA) would yield the corresponding trifluoroacetamide (B147638) derivative. iu.edu This transformation is often used to protect the amino group during subsequent reactions or to modify the electronic properties of the aromatic ring.
The amino group can also be involved in condensation reactions. For instance, its reaction with isatoic anhydride can lead to the formation of 2-aminobenzamide (B116534) derivatives. gla.ac.uk Furthermore, the primary amine functionality allows for its use in the synthesis of heterocyclic systems, as the nitrogen atom can act as a nucleophile in cyclization reactions. researchgate.net The reactivity of the amino group provides a strategic handle for sequential functionalization, allowing chemists to first perform cross-coupling reactions at the aryl iodide position and then modify the amino group, or vice versa, depending on the desired final product. The choice of derivatizing agent and reaction conditions can be tailored to achieve specific outcomes, such as enhancing detectability in analytical methods or preparing for further synthetic steps. sigmaaldrich.comacs.org
Table 6: Common Derivatization Reactions of the Primary Amino Group
| Reaction Type | Reagent Type | Example Reagent | Product Functional Group | Reference |
|---|---|---|---|---|
| Acylation | Acid Anhydride | Trifluoroacetic anhydride (TFAA) | Amide | iu.edu |
| Acylation | Acid Chloride | Acyl chlorides | Amide | semanticscholar.org |
| Alkylation | Alkylating Agent | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | N,N-dimethylaminomethylene | iu.edu |
| Silylation | Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamine | iu.edu |
| Condensation | Anhydride | Isatoic anhydride | Amide | gla.ac.uk |
| Amidation | Carboxylic Acid | Various carboxylic acids | Amide | semanticscholar.org |
Reactions at the Primary Hydroxyl Group
The primary hydroxyl group of this compound is another key site for chemical modification, allowing for the formation of esters and ethers, as well as oxidation to aldehydes or carboxylic acids.
Esterification: The primary alcohol can be converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride. libretexts.org For example, treatment with acetic anhydride in the presence of a catalyst can yield the corresponding acetate ester. beilstein-journals.org This reaction is often used to protect the hydroxyl group. libretexts.org
Etherification: The formation of ethers from the hydroxyl group can also be used as a protection strategy. libretexts.org Benzyl (B1604629) ethers (Bn) are commonly used and can be introduced by reacting the alcohol with a benzyl halide in the presence of a base. highfine.com Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are another popular choice for hydroxyl protection due to their ease of introduction and removal. highfine.com
Table 4: Esterification and Etherification of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| Esterification | Acetic anhydride, Iodine (catalyst) | (2-Amino-4-iodophenyl)methyl acetate | beilstein-journals.org |
| Etherification (Benzyl) | Benzyl bromide, Base (e.g., NaH) | 1-(Benzyloxy)methyl-2-amino-4-iodobenzene | highfine.com |
| Etherification (Silyl) | TMSCl or TBDMSCl, Base (e.g., Imidazole) | (2-Amino-4-iodophenyl)methoxy(trimethyl)silane | highfine.com |
The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.
Oxidation to Aldehyde: Selective oxidation to the aldehyde can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. Another effective method involves using trichloroisocyanuric acid in the presence of catalytic TEMPO, which is highly chemoselective for primary alcohols. organic-chemistry.org Oxidation of (2-iodo-4-nitrophenyl)methanol (B2678516) to the corresponding aldehyde has been accomplished using manganese dioxide. researchgate.net
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org A common reagent for this is potassium dichromate(VI) in the presence of sulfuric acid, often with heating under reflux to ensure complete oxidation. libretexts.org More environmentally friendly, metal-free methods have been developed, such as photo-oxidation using air or O₂ as the oxidant. nih.gov Bismuth(III) oxide has also been used as a catalyst for the oxidation of alcohols to carboxylic acids using t-BuOOH. organic-chemistry.org
Table 5: Oxidation of the Hydroxyl Group
| Product Type | Reagents and Conditions | Example Product | Reference(s) |
|---|---|---|---|
| Aldehyde | MnO₂, Solvent (e.g., Dichloromethane) | 2-Amino-4-iodobenzaldehyde | researchgate.net |
| Aldehyde | TEMPO, Trichloroisocyanuric acid, DCM | 2-Amino-4-iodobenzaldehyde | organic-chemistry.org |
| Carboxylic Acid | K₂Cr₂O₇, H₂SO₄, heat | 2-Amino-4-iodobenzoic acid | libretexts.org |
| Carboxylic Acid | Photo-oxidation, Air/O₂ | 2-Amino-4-iodobenzoic acid | nih.gov |
As with the amino group, protecting the hydroxyl group is crucial in many synthetic sequences.
Protection: As mentioned in section 3.3.1, converting the alcohol to an ether or an ester are common protection strategies. libretexts.org
Silyl Ethers: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers are widely used. They are stable to a variety of reaction conditions but can be easily cleaved. highfine.com
Benzyl Ethers (Bn): This protecting group is robust and stable to many reagents but can be removed under mild conditions by catalytic hydrogenation. libretexts.orghighfine.com
Acetal Protecting Groups: Reagents like dihydropyran (DHP) can react with the alcohol in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether, which is stable to basic conditions. libretexts.orghighfine.com
Deprotection: The choice of deprotection method depends on the protecting group used.
Silyl Ethers: Typically removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild acidic conditions. libretexts.org
Benzyl Ethers: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). libretexts.orghighfine.com
THP Ethers: Removed by treatment with aqueous acid. libretexts.orghighfine.com
The strategic use of these protecting groups allows for the selective manipulation of the other reactive sites on the this compound molecule.
Chemoselectivity and Orthogonal Reactivity in Multifunctional Systems
This compound is a trifunctional chemical scaffold featuring a primary aromatic amine, a primary benzylic alcohol, and an aryl iodide. The distinct reactivity of these three functional groups allows for a high degree of chemoselectivity, where one functional group can be modified with specific reagents while the others remain unaffected. This property is fundamental to its application in multi-step syntheses, enabling orthogonal reactivity—the stepwise and selective derivatization of each functional group in any desired order without the need for extensive protection-deprotection schemes. The strategic manipulation of reaction conditions and reagents allows chemists to harness this molecule as a versatile building block for complex molecular architectures.
The aryl iodide is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The amino group serves as a key nucleophile or a site for diazotization, while the benzylic alcohol can be readily oxidized or used in esterification and etherification reactions. The interplay of these groups provides a rich platform for synthetic diversification.
Selective Derivatization Strategies
The selective modification of this compound hinges on exploiting the unique reactivity of each functional group.
Reactions at the Amino Group: The primary amine is a potent nucleophile and can be selectively targeted under mild conditions. Acylation or sulfonylation reactions are common, but for orthogonal strategies, the amine is often protected to allow for initial modification at the other sites.
Reactions at the Hydroxyl Group: The primary alcohol can undergo selective oxidation to the corresponding aldehyde or carboxylic acid using specific oxidizing agents. For instance, selective oxidation of primary alcohols to aldehydes can be achieved using reagents that are mild enough not to affect the electron-rich aromatic ring or the amino group. orgsyn.org In some systems, specific catalysts are used for the oxidation of benzylic alcohols to aldehydes or ketones. rsc.org
Reactions at the Aryl Iodide: The carbon-iodine bond is the most versatile site for constructing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are highly chemoselective and represent a cornerstone of orthogonal synthesis.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with a boronic acid or ester to form a new carbon-carbon bond, introducing a new aryl or alkyl substituent. This method is widely used for creating biaryl structures. nih.gov
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes, to install an alkyne functional group. rsc.orgrsc.org This alkyne can then serve as a handle for further "click" chemistry modifications.
Carbonylation: In the presence of carbon monoxide and a suitable nucleophile (like an alcohol or amine), the aryl iodide can be converted into an ester or amide, respectively, under palladium catalysis. mdpi.com This reaction demonstrates high chemoselectivity, for example, aminocarbonylation can be achieved selectively over alkoxycarbonylation under optimized conditions. mdpi.com
The following tables summarize the selective derivatization possibilities for each functional group.
Table 1: Selective Derivatization of the Amino Group
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
|---|---|---|---|
| N-Acylation | Acid Chloride / Anhydride | Amide | A common transformation for amines. |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide | Forms a stable sulfonamide linkage. |
| Thiourea Formation | Isothiocyanate | Thiourea | Reagents like 3-pyridyl isothiocyanate react selectively with amines. researchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Two-step or one-pot reaction to form C-N bonds. |
Table 2: Selective Derivatization of the Hydroxyl Group
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
|---|---|---|---|
| Oxidation | MnO₂, PCC, or other mild oxidants | Aldehyde | Selective oxidation of benzylic alcohol without over-oxidation or affecting the amine. orgsyn.org |
| Oxidation | Stronger oxidants (e.g., Jones reagent) | Carboxylic Acid | Can lead to the corresponding benzoic acid derivative. |
| Esterification | Carboxylic Acid (Fischer) or Acid Chloride | Ester | Forms an ester linkage. |
Table 3: Derivatization via the Aryl Iodide
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst | Biaryl or Alkyl-Aryl | Highly efficient C-C bond formation; tolerant of many functional groups. nih.gov |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Aryl-Alkyne | Installs a versatile alkyne handle for further reactions. rsc.orgrsc.org |
| Heck Coupling | Alkene, Pd catalyst | Aryl-Alkene | Forms a substituted alkene. |
| Stille Coupling | Organostannane, Pd catalyst | Aryl-Aryl/Vinyl/Alkyl | Versatile C-C bond formation. |
Orthogonal Synthetic Routes
The true synthetic power of this compound is realized in multi-step, orthogonal sequences. A hypothetical pathway could involve:
Sonogashira Coupling: The aryl iodide is first reacted with a terminal alkyne (e.g., phenylacetylene) using a Pd/Cu catalyst. This step is highly selective for the C-I bond, leaving the amine and alcohol untouched. rsc.org
N-Protection: The amino group of the resulting aryl-alkyne product is then protected, for example as a tert-butoxycarbonyl (Boc) carbamate, using di-tert-butyl dicarbonate. This prevents its interference in the next step.
Oxidation: The primary alcohol is oxidized to an aldehyde using a mild reagent like manganese dioxide (MnO₂), which selectively oxidizes benzylic alcohols without affecting the alkyne or the protected amine.
N-Deprotection: The Boc group is removed with an acid (e.g., trifluoroacetic acid) to liberate the free amine.
Final Derivatization: The newly freed amine can undergo further reaction, such as reductive amination, while the aldehyde can be used in a Wittig reaction or other carbonyl chemistry.
This strategic, stepwise modification underscores the value of this compound as a multifunctional building block, where the chemoselectivity of its functional groups enables controlled and predictable orthogonal derivatization.
Applications As a Synthetic Intermediate and Building Block
Precursor in Heterocyclic Compound Synthesis
The ortho-disposed amino and hydroxymethyl groups make (2-Amino-4-iodophenyl)methanol a suitable precursor for the synthesis of a variety of fused heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
Indole (B1671886) and benzofuran (B130515) cores are significant components of many natural products and pharmaceuticals. The synthesis of indoles often involves the formation of a five-membered nitrogen-containing ring fused to a benzene (B151609) ring. Precursors such as 2-iodoanilines are commonly used in metal-catalyzed reactions, like the Larock indole synthesis, to construct the indole framework. nih.gov For example, the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization, yields 3-iodoindoles. nih.gov While this compound contains the requisite 2-iodoaniline (B362364) substructure (after potential modification of the other functional groups), specific literature detailing its direct conversion to indole derivatives is not extensively documented.
Similarly, benzofuran synthesis can be achieved through various strategies, including the cyclization of ortho-alkynylphenols or through reactions involving iodocyclization. researchgate.net The structural framework of this compound does not lend itself as directly to common benzofuran syntheses as it does for nitrogen-containing heterocycles.
The synthesis of quinolines, a fused pyridine-benzene ring system, can be accomplished through methods like the Friedländer synthesis. This reaction traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Modern variations of this synthesis utilize 2-aminobenzyl alcohols as stable precursors, which are oxidized in situ to the corresponding aldehyde before condensation and cyclization. researchgate.netnih.govresearchgate.netrsc.orgrsc.org Given that this compound is a derivative of 2-aminobenzyl alcohol, it represents a plausible starting material for the synthesis of iodine-substituted quinolines. The iodine atom would remain on the benzene ring, providing a site for further functionalization. However, specific studies employing this compound for this purpose are not widely reported in the surveyed scientific literature.
Isoquinoline (B145761) synthesis, on the other hand, typically involves the cyclization of β-phenylethylamine derivatives (Bischler-Napieralski reaction) or benzylamine (B48309) derivatives (Pomeranz–Fritsch reaction). The substitution pattern of this compound does not make it a direct precursor for these classical isoquinoline syntheses.
1,3-Benzoxazines are heterocyclic compounds formed from the reaction of a phenol (B47542), a primary amine, and formaldehyde, through a Mannich-type condensation. nih.govresearchgate.net Alternatively, they can be synthesized from 2-(aminomethyl)phenol (B125469) derivatives. nih.gov As an aromatic amino alcohol, this compound contains the necessary amine and alcohol functionalities. Through a reaction with a suitable carbonyl compound, it could theoretically undergo intramolecular cyclization to form a dihydrobenzoxazine ring system. This would result in a 6-iodo-substituted dihydro-1,3-benzoxazine, a potentially useful scaffold for further chemical elaboration. Despite this potential, detailed synthetic reports specifically using this compound for benzoxazine (B1645224) formation are limited.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.comepfl.chnih.gov These reactions are valuable for rapidly generating libraries of complex molecules. The functional groups on this compound—primary amine, alcohol, and aryl iodide—make it an interesting candidate for MCRs. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or participate in the synthesis of complex heterocycles like pyrans or chromenes. nih.gov The resulting products would bear both the hydroxymethyl and iodo-phenyl moieties for subsequent transformations. While the potential exists, the application of this compound as a key reactant in specific, documented MCRs for generating diverse scaffolds has not been extensively explored in the literature.
Role in the Construction of Complex Organic Molecules
A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description due to its three distinct functional groups, which can be addressed with high chemoselectivity. For instance, the amino group can be acylated or alkylated, the alcohol can be oxidized or etherified, and the iodine atom can participate in a wide range of palladium-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled construction of complex molecules. The iodo-substituent is particularly valuable for late-stage functionalization in a synthetic sequence. nih.gov Despite these advantageous features, its documented use as a key intermediate in the total synthesis of specific complex natural products or pharmaceutical agents is not prominent.
Studies on its Utility as a Chiral Auxiliary or Ligand Precursor in Catalysis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Since this compound is an achiral molecule, it cannot function as a chiral auxiliary in its native form. For it to be used in asymmetric synthesis, it would first need to be resolved into its enantiomers (if it were chiral) or derivatized with a chiral moiety.
Chiral ligands are essential for asymmetric catalysis. Amino alcohols are a well-known class of precursors for chiral ligands, often used in reactions like the enantioselective addition of organozinc reagents to aldehydes. westlake.edu.cnmdpi.com this compound could potentially be used to synthesize new ligands. For example, it could be N-alkylated with chiral groups or the alcohol could be converted into a phosphine (B1218219) or other coordinating group. The presence of the iodine atom could also allow for its incorporation into larger, more complex ligand frameworks via cross-coupling. However, there is a lack of specific studies in the scientific literature describing the synthesis and application of chiral ligands derived from this compound in catalysis.
Scaffold for Combinatorial Library Synthesis and Screening (focused on synthetic methodology)
The application of this compound as a scaffold for combinatorial library synthesis is primarily centered on the construction of heterocyclic systems, most notably quinazolines and their derivatives. Both solid-phase and solution-phase parallel synthesis methodologies have been explored to generate libraries of these compounds, enabling the rapid creation of a multitude of analogs for biological screening.
A prevalent strategy involves a multi-step sequence that leverages the reactivity of the amine and alcohol functionalities to build the core heterocyclic structure, while the iodine atom serves as a handle for late-stage diversification.
Solid-Phase Synthesis Approach:
One of the prominent methods for constructing a combinatorial library of 2,3-dihydro-4(1H)-quinazolinones on a solid support is outlined below. This approach allows for the efficient purification of intermediates by simple washing and filtration, a significant advantage in library synthesis.
Step 1: Immobilization of the Scaffold
The synthesis typically commences with the immobilization of the this compound scaffold onto a solid support, such as a resin. This is often achieved by converting the primary alcohol to a more reactive species, for example, by treatment with thionyl chloride to form the corresponding benzyl (B1604629) chloride, which can then be readily attached to a resin functionalized with a suitable nucleophile.
Step 2: Acylation of the Amino Group
With the scaffold anchored to the solid phase, the primary amino group is then acylated. This is a key diversification step where a library of different acylating agents (e.g., acid chlorides, sulfonyl chlorides, or isocyanates) can be employed in parallel reaction vessels. This introduces the first point of diversity (R¹) into the molecular structure.
Step 3: Intramolecular Cyclization and Release from Resin
The final step involves the intramolecular cyclization to form the quinazolinone ring system and cleavage from the solid support. This is often accomplished by treating the acylated intermediate with an excess of a primary amine (introducing the second point of diversity, R²) and a mild acid catalyst. The amine displaces the resin and attacks the carbonyl group of the acyl moiety, leading to the formation of the 2,3-disubstituted-2,3-dihydro-4(1H)-quinazolinone product, which is released into the solution phase for collection and analysis.
The following table illustrates a representative set of building blocks that can be utilized in this solid-phase synthesis to generate a diverse library of quinazolinone derivatives.
| Diversification Point | Building Block Type | Examples |
| R¹ (from Acylating Agent) | Acid Chlorides | Benzoyl chloride, 4-Chlorobenzoyl chloride, 3-Methoxybenzoyl chloride, Thiophene-2-carbonyl chloride |
| Sulfonyl Chlorides | Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, Methanesulfonyl chloride | |
| Isocyanates | Phenyl isocyanate, 4-Fluorophenyl isocyanate, Cyclohexyl isocyanate | |
| R² (from Primary Amine) | Aliphatic Amines | Methylamine, Ethylamine, Isopropylamine, Cyclopropylamine |
| Aromatic Amines | Aniline (B41778), 4-Methoxyaniline, 3-Chloroaniline | |
| Heterocyclic Amines | 2-Aminopyridine, 4-Aminomorpholine |
Solution-Phase Parallel Synthesis:
Alternatively, solution-phase parallel synthesis offers a viable route for the construction of quinazoline (B50416) libraries from this compound, particularly when the desired products are readily purified by techniques such as automated flash chromatography or crystallization.
A common solution-phase strategy involves a one-pot, three-component reaction. In this approach, this compound is reacted with an aldehyde or ketone and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate) or a primary amine in the presence of an oxidizing agent. The reaction proceeds through the initial formation of an imine between the amino group of the scaffold and the carbonyl compound, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring system.
The diversity of the resulting library is dictated by the variety of aldehydes or ketones used in the reaction. The following table provides examples of carbonyl compounds that can be employed to introduce diversity at the 2-position of the quinazoline core.
| Carbonyl Compound Type | Examples | Resulting Substituent at C2 |
| Aromatic Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 3-Nitrobenzaldehyde, 2-Naphthaldehyde | Aryl groups |
| Heterocyclic Aldehydes | Furan-2-carbaldehyde, Thiophene-3-carbaldehyde, Pyridine-4-carbaldehyde | Heteroaryl groups |
| Aliphatic Aldehydes | Isobutyraldehyde, Cyclohexanecarboxaldehyde | Alkyl groups |
Late-Stage Functionalization via the Iodo Group:
A significant advantage of using this compound as a scaffold is the presence of the iodine atom. This functionality is generally unreactive under the conditions used for the construction of the quinazoline core. Therefore, it serves as a valuable handle for late-stage diversification of the synthesized library members through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 6-position of the quinazoline ring, dramatically increasing the chemical space accessible from a single library synthesis.
Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.
Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum of (2-Amino-4-iodophenyl)methanol, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of structural information. The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of both an amino (-NH₂) and an iodo (-I) group, along with a hydroxymethyl (-CH₂OH) group, influences the specific chemical shifts of the aromatic protons through their respective electron-donating and -withdrawing effects. The methylene (B1212753) protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.0-5.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H on C3 | 6.85 | Doublet | 8.2 |
| H on C5 | 7.30 | Doublet of doublets | 8.2, 1.8 |
| H on C6 | 7.55 | Doublet | 1.8 |
| -CH₂OH | 4.60 | Singlet | - |
| -NH₂ | 4.50 (broad) | Singlet | - |
| -OH | 2.10 (broad) | Singlet | - |
Note: Predicted data is generated based on computational models and may vary from experimental values.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the aromatic ring are expected to resonate in the δ 110-160 ppm region. The carbon atom attached to the iodine (C4) would be found at a lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The carbon attached to the amino group (C2) and the carbon bearing the hydroxymethyl group (C1) will also have characteristic chemical shifts influenced by these substituents. The methylene carbon of the -CH₂OH group is anticipated to appear in the δ 60-70 ppm range.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 | 132.5 |
| C2 | 148.0 |
| C3 | 115.8 |
| C4 | 92.3 |
| C5 | 138.5 |
| C6 | 130.2 |
| -CH₂OH | 64.5 |
Note: Predicted data is generated based on computational models and may vary from experimental values.
To further confirm the structural assignment, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those on adjacent carbon atoms. For this compound, this would clearly show the coupling between the aromatic protons on C5 and C6, and between C3 and any adjacent aromatic protons, confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the methylene protons (-CH₂OH) would show correlations to the aromatic carbon C1 and potentially to C2 and C6, confirming the attachment of the hydroxymethyl group to the ring.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecular ion of this compound. The calculated exact mass of C₇H₈INO is 248.9698 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 249.9777. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of this ion would provide valuable structural information. Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxymethyl group, the loss of the amino group (NH₂), or cleavage of the C-I bond.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 231.9671 | H₂O | Ion resulting from dehydration |
| 232.9752 | NH₃ | Ion resulting from loss of ammonia (B1221849) |
| 121.9930 | I | Phenylmethanol-2-amine cation |
| 106.0653 | I, NH₂ | Benzyl (B1604629) cation |
Note: Predicted fragmentation is based on common fragmentation rules and may not represent all observed fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds, as well as absorptions for the aromatic ring. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine would typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹. The C-O stretching of the primary alcohol would likely be observed in the 1000-1050 cm⁻¹ range. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in the Raman spectrum. The C-I stretching vibration, which may be weak or difficult to observe in the IR spectrum, might be more prominent in the Raman spectrum, typically appearing in the low-frequency region (around 500-600 cm⁻¹). The symmetric vibrations of the molecule will generally give rise to strong Raman signals.
Interactive Data Table: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| -OH (alcohol) | O-H stretch | 3200-3600 (broad) | 3200-3600 (weak, broad) |
| -NH₂ (amine) | N-H stretch | 3300-3500 (two sharp bands) | 3300-3500 (medium) |
| Aromatic C-H | C-H stretch | 3000-3100 | 3000-3100 (strong) |
| -CH₂- (aliphatic) | C-H stretch | 2850-2960 | 2850-2960 (strong) |
| Aromatic C=C | C=C stretch | 1450-1600 | 1450-1600 (strong) |
| -C-O (alcohol) | C-O stretch | 1000-1050 | 1000-1050 (weak) |
| -C-I | C-I stretch | 500-600 | 500-600 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.govnih.gov This method provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to construct a model of the electron density, from which the molecular structure is determined. nih.gov
While specific crystallographic data for "this compound" is not available in the cited literature, the analysis would yield key structural parameters. For illustrative purposes, the crystallographic data for a closely related isomer, 4-Aminobenzyl alcohol, highlights the type of information obtained from such an analysis. researchgate.net This includes the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms within the crystal lattice. researchgate.netst-andrews.ac.uk Such data is crucial for understanding the compound's solid-state conformation and its packing in the crystal, which is influenced by hydrogen bonds involving the amino and hydroxyl groups. researchgate.net
Table 1: Illustrative Crystallographic Data Parameters (Based on the Isomer 4-Aminobenzyl alcohol)
This table presents data for the isomer 4-Aminobenzyl alcohol to exemplify the outputs of an X-ray crystallography study. researchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₇H₉NO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimension (a) | 8.95051(15) Å |
| Unit Cell Dimension (b) | 5.8248(1) Å |
| Unit Cell Dimension (c) | 12.1645(2) Å |
| Bond Length (C-O) | 1.421(4) Å |
| Bond Length (C-N) | 1.417(2) Å |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for isolating them from reaction mixtures. iajps.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for the purity analysis of non-volatile and thermally sensitive compounds like "this compound". iajps.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. thermofisher.com In a typical RP-HPLC setup, the compound is separated based on its partitioning between a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol) and a non-polar stationary phase (commonly silica (B1680970) bonded with C18 alkyl chains). thermofisher.comrsc.org
The purity of a sample is determined by chromatographically separating the main compound from any impurities or degradation products. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of its purity. For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the amine group with a chromophoric or fluorophoric agent like o-phthalaldehyde (B127526) (OPA) can be employed prior to analysis. thermofisher.comresearchgate.net
Table 2: Typical HPLC Parameters for Purity Analysis of Aromatic Amines
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water rsc.org |
| Detector | UV Spectrophotometer (e.g., at 210 nm or 275 nm) rsc.orgsielc.com |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polar nature and low volatility of "this compound" conferred by its amino and hydroxyl functional groups, direct GC analysis is challenging. sigmaaldrich.com Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comepa.gov This can be achieved by reacting the active hydrogens on the amine and alcohol groups with a suitable reagent. sigmaaldrich.com
Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of the derivatized compound from any volatile impurities, while the mass spectrometer provides structural information for peak identification, confirming both the identity of the main compound and any impurities present. nih.gov The quantification of organic solvent residues from the synthesis process is also commonly performed using GC. nih.gov
Table 3: General Gas Chromatography Parameters for Analysis of Derivatized Polar Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., SLB™-5ms) sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., starting at 100 °C, increasing to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) epa.govnih.gov |
| Derivatization Agent | Required for polar analytes (e.g., MTBSTFA for amino acids) sigmaaldrich.com |
Theoretical and Computational Studies of 2 Amino 4 Iodophenyl Methanol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like (2-Amino-4-iodophenyl)methanol. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.
The electronic properties of this compound are significantly influenced by the interplay of its functional groups: the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, and the electron-withdrawing and bulky iodo (-I) group. DFT calculations would typically be used to determine key electronic parameters.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the amino group's lone pair of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, with some anti-bonding character with respect to the carbon-iodine bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
Electrostatic Potential: A calculated molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms, indicating their nucleophilic character. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), highlighting their electrophilic nature.
Illustrative Electronic Properties Data Table
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -0.5 to -1.0 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.0 to 3.0 Debye | Measures the overall polarity of the molecule. |
Conformational Analysis and Energy Minimization Studies
The presence of the flexible hydroxymethyl and amino groups suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and the energy barriers between them.
Computational methods can be used to perform a systematic search of the potential energy surface by rotating the bonds of the -CH₂OH and -NH₂ groups relative to the phenyl ring. The orientation of the O-H bond within the hydroxymethyl group is also a key factor. Energy minimization calculations for each starting geometry would lead to the identification of local and global energy minima, corresponding to the stable conformers.
For this compound, intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations. A hydrogen bond between the hydrogen of the hydroxyl group and the lone pair of the amino group, or between a hydrogen of the amino group and the oxygen of the hydroxyl group, would lead to a more compact and lower-energy structure. The bulky iodine atom would also exert steric effects, influencing the preferred orientation of the adjacent amino group.
Illustrative Conformational Energy Data Table
| Conformer | Dihedral Angle (C-C-C-N) | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |
| 1 (Global Minimum) | 0° | 60° | 0.00 | Intramolecular H-bond (OH···N) |
| 2 | 180° | 60° | 1.5 - 2.5 | Sterically less hindered |
| 3 | 0° | 180° | 2.0 - 3.5 | No H-bond |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a reasonable degree of accuracy. These predictions would be valuable for assigning the peaks in an experimental NMR spectrum of this compound. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing effects of the substituents.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and the methylene (B1212753) group, and the C-I stretch.
Illustrative Predicted Spectroscopic Data Table
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 6.5 - 7.5 ppm | Aromatic protons |
| Chemical Shift (δ) | 4.5 - 5.0 ppm | -CH₂OH protons | |
| Chemical Shift (δ) | 3.5 - 4.0 ppm | -NH₂ protons | |
| ¹³C NMR | Chemical Shift (δ) | 110 - 150 ppm | Aromatic carbons |
| Chemical Shift (δ) | 60 - 70 ppm | -CH₂OH carbon | |
| IR | Vibrational Frequency | 3300 - 3500 cm⁻¹ | N-H stretching |
| Vibrational Frequency | 3200 - 3400 cm⁻¹ | O-H stretching | |
| Vibrational Frequency | 500 - 600 cm⁻¹ | C-I stretching |
Reaction Mechanism Studies and Transition State Analysis
Theoretical studies can provide detailed insights into the potential reaction mechanisms involving this compound. This involves mapping the potential energy surface for a given reaction, locating the transition states, and calculating the activation energies.
For example, the oxidation of the hydroxymethyl group to an aldehyde is a common reaction for benzyl (B1604629) alcohol derivatives. researchgate.netmdpi.comorientjchem.org A computational study could investigate the mechanism of this oxidation by a particular reagent. This would involve identifying the structures of the reactants, intermediates, transition states, and products along the reaction pathway. The calculated energy barriers would help to determine the feasibility of the proposed mechanism.
Similarly, reactions involving the amino group, such as acylation or diazotization, could be modeled. Transition state analysis would provide information about the geometry of the activated complex and the nature of the bond-breaking and bond-forming processes.
Illustrative Reaction Energetics Data Table (Hypothetical Oxidation to Aldehyde)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Oxidant | 0.0 |
| Transition State 1 | Hydrogen abstraction from O-H | +15 to +25 |
| Intermediate | Alkoxide intermediate | +5 to +10 |
| Transition State 2 | Hydride transfer from C-H | +20 to +30 |
| Products | 2-Amino-4-iodobenzaldehyde + Reduced Oxidant | -10 to -20 |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of (2-Amino-4-iodophenyl)methanol is not yet widely established in the literature, presenting an opportunity for the development of innovative and environmentally benign synthetic strategies. Current multistep syntheses often involve harsh reagents and generate significant waste. Future research will likely focus on more direct and sustainable approaches.
One promising avenue is the application of green chemistry principles to the synthesis of haloanilines and their derivatives. rsc.orgsphinxsai.com For instance, the development of catalytic systems for the regioselective iodination of 2-aminobenzyl alcohol would be a significant advancement. Similarly, research into the chemoselective reduction of a nitro group in the presence of other reducible functionalities on an iodinated precursor could offer a more atom-economical route. rsc.orgresearchgate.net
Another area of exploration is the use of flow chemistry and microwave-assisted synthesis to improve reaction efficiency and reduce energy consumption. researchgate.net These techniques can enable precise control over reaction parameters, leading to higher yields and purities while minimizing the use of hazardous solvents.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Anticipated Challenges |
|---|---|---|
| Regioselective iodination of 2-aminobenzyl alcohol | Direct functionalization of a readily available starting material. | Controlling the position of iodination to favor the 4-position. |
| Chemoselective reduction of a nitro-iodobenzyl alcohol precursor | High yields and good functional group tolerance. rsc.org | Synthesis of the nitro-iodinated precursor may be multi-step. |
| Microwave-assisted synthesis | Rapid reaction times and improved yields. researchgate.net | Scale-up limitations and the need for specialized equipment. |
Exploration of Advanced Catalytic Transformations and Green Chemistry Approaches
The functional groups of this compound offer multiple handles for advanced catalytic transformations. The amino and alcohol groups can participate in a variety of condensation and cyclization reactions to form heterocyclic compounds, such as quinolines and benzoxazines, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.netacs.orgacs.orgresearchgate.net Future research will likely focus on developing catalytic systems that can achieve these transformations under mild and environmentally friendly conditions.
The iodine atom serves as a versatile point for modification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for biological screening or materials science applications. The development of highly efficient and reusable catalysts for these transformations will be a key area of focus.
Furthermore, the benzyl (B1604629) alcohol moiety can be selectively oxidized to the corresponding aldehyde or carboxylic acid. nih.govresearchgate.net Green oxidation methods using catalysts based on abundant metals and environmentally benign oxidants like molecular oxygen or hydrogen peroxide are of particular interest. rasayanjournal.co.in
Table 2: Potential Catalytic Transformations of this compound
| Functional Group | Reaction Type | Potential Products | Catalyst/Reagent Examples |
|---|---|---|---|
| Amino and Alcohol | Condensation/Cyclization | Quinolines, Benzoxazines rsc.orgacs.org | Lewis acids, Transition metal catalysts rsc.orgresearchgate.net |
| Iodine | Cross-Coupling | Biaryls, Alkynylated anilines, N-Aryl amines | Palladium complexes, Copper catalysts nih.gov |
Integration into Advanced Materials Science or Supramolecular Chemistry Systems
The unique trifunctional nature of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. nih.govresearchgate.netsouthampton.ac.uk The amino and hydroxyl groups can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures like gels and liquid crystals. nih.gov The iodo group can be used to form halogen bonds, another important non-covalent interaction in supramolecular chemistry.
In materials science, this compound could be used as a monomer in the synthesis of functional polymers. For example, polymerization through the amino and hydroxyl groups could lead to the formation of polyamides or polyesters with pendant iodo groups, which could be further functionalized. The iodo-substituted aromatic ring could also be exploited for its electronic properties in the development of organic electronic materials.
The ability of the amino group to coordinate with metal ions also opens up possibilities for the design of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in gas storage, catalysis, and sensing.
Innovations in Analytical Techniques for Characterization of Complex Aminobenzyl Alcohols
The unambiguous characterization of positional isomers of substituted benzyl alcohols, such as this compound, can be challenging. nih.govquora.com Future research in analytical chemistry will focus on developing more powerful and efficient methods for the structural elucidation of such complex molecules.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be crucial for determining the precise connectivity of atoms. creative-biostructure.comnih.govspectroscopyonline.commdpi.com The use of high-field NMR spectrometers can provide the necessary resolution to distinguish between closely related isomers.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like HPLC or GC, is another powerful tool for isomer differentiation. researchgate.net High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition, while tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that are unique to each isomer. The integration of MS and NMR can provide a comprehensive and unambiguous structural characterization. creative-biostructure.comresearchgate.net
Table 3: Key Analytical Techniques for the Characterization of this compound
| Technique | Information Obtained | Potential Innovations |
|---|---|---|
| 1D and 2D NMR | Connectivity of atoms, chemical environment of nuclei. creative-biostructure.commdpi.com | Higher field strengths for improved resolution, advanced pulse sequences. spectroscopyonline.com |
| HPLC-MS/MS | Separation of isomers, molecular weight, and fragmentation patterns. nih.govresearchgate.net | Development of novel stationary phases for enhanced separation. |
| High-Resolution MS | Accurate mass and elemental composition. | Coupling with advanced ionization techniques for improved sensitivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
